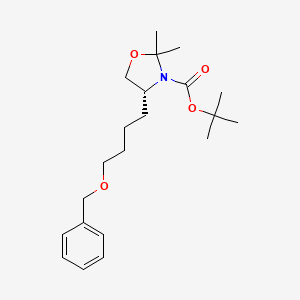

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

説明

This compound is a chiral oxazolidine derivative characterized by:

- Core structure: A 2,2-dimethyloxazolidine ring with a tert-butyl carbamate group at position 2.

- Stereochemistry: The (R)-configuration at position 4 ensures enantioselective interactions in synthetic or biological applications.

Its primary use lies in organic synthesis as a chiral building block for pharmaceuticals and heterocycles, leveraging the oxazolidine ring’s stability and the benzyl ether’s protective role .

特性

IUPAC Name |

tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLONYUYWBDMKD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743625 | |

| Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079209-05-4 | |

| Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tert-butyl group, a benzyloxy group, and an oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C21H33NO4

- Molecular Weight : 363.491 g/mol

- CAS Number : 1079209-05-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety may facilitate binding to specific receptors or enzymes, potentially influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Several studies have demonstrated that oxazolidine derivatives can modulate inflammatory responses. For instance, compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects. This mechanism has been observed in various studies focusing on cancer cell lines.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Antioxidant Study :

A study conducted on structurally related compounds demonstrated significant inhibition of lipid peroxidation, indicating strong antioxidant activity. The results showed that these compounds could effectively scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models. -

Anti-inflammatory Research :

In a model of acute inflammation, derivatives similar to this compound were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may be beneficial in treating inflammatory diseases. -

Cancer Cell Line Studies :

Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of HSP90 client proteins, highlighting its potential as an anticancer agent.

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that oxazolidine derivatives can exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study demonstrated that oxazolidine derivatives, including those similar to (R)-tert-butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, showed promising results against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial protein synthesis, making these compounds valuable in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

- Enantioselective Synthesis : The compound can be utilized in synthesizing other chiral molecules due to its inherent chirality, making it valuable in the production of pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications

| Application Type | Description | Example Reaction |

|---|---|---|

| Enantioselective Synthesis | Used as a chiral auxiliary for synthesizing enantiomers | Synthesis of isoxazolidones |

| Intermediate in Reactions | Serves as a precursor for more complex molecules | Formation of substituted oxazolidines |

Potential Use in Drug Development

The compound's ability to modify biological activity makes it a candidate for drug development. Its structural analogs have shown efficacy in targeting specific pathways involved in diseases such as cancer and infections.

Case Study: Drug Development

Research has indicated that modifications to the oxazolidine structure can enhance potency and selectivity against specific targets in cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in vitro .

化学反応の分析

Deprotection of the Benzyl Ether Group

Reaction Conditions :

Outcome :

The benzyloxy group is converted to a hydroxyl group, yielding (R)-tert-butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate. This intermediate is pivotal for further functionalization (e.g., phosphorylation or glycosylation) .

Acid-Mediated Oxazolidine Ring Opening

Reaction Conditions :

Outcome :

The oxazolidine ring undergoes cleavage to generate a secondary amine and a tertiary alcohol. For example, treatment with TFA produces (R)-tert-butyl (2,2-dimethyl-4-(4-(benzyloxy)butyl)-3-hydroxypropyl)carbamate .

Boc Group Removal

Reaction Conditions :

Outcome :

The Boc group is selectively removed, yielding the free amine (R)-4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-amine. This product serves as a precursor for coupling reactions (e.g., peptide synthesis) .

Comparative Reaction Data

Stability and Handling

類似化合物との比較

Structural Features and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Protective Groups: The benzyl ether in the target compound and analogs (e.g., ) serves as a temporary protective group, removable via hydrogenolysis. In contrast, TBS groups () require acidic conditions for cleavage.

- Reactivity : Alkenyl bromides () enable cross-coupling reactions, while phosphorylated derivatives () act as intermediates for nucleotide analogs.

- Stereochemical Impact : (R)- vs. (S)-configurations significantly alter biological activity and synthetic pathways. For example, (S)-isomers in show distinct NMR shifts (δ 7.51–7.42 ppm for aromatic protons) compared to (R)-counterparts.

Physicochemical Properties

- NMR Data :

- Mass Spectrometry : HRMS data for phosphorylated analogs confirm molecular ions at m/z 606.2233 (), while alkenyl bromides show bromine isotope patterns ().

準備方法

Step 1: Synthesis of (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

This compound is often prepared according to literature methods, such as those described by Carner et al.. The synthesis involves the formation of the oxazolidine ring and subsequent introduction of the formyl group.

Step 2: Olefination Reaction

The next step involves an olefination reaction to introduce the alkene functionality. This is typically achieved using a Wittig or Julia olefination. For example, in the synthesis of related compounds, a solution of the aldehyde in tetrahydrofuran (THF) is added to a solution of a phosphine salt in THF at low temperature, followed by warming and stirring overnight.

Step 3: Hydrogenation and Protection

After forming the alkene, the next steps involve hydrogenation to reduce the double bond and protection of any sensitive groups. This might include the use of palladium on carbon under hydrogen pressure to reduce the alkene, followed by protection of the resulting alcohol as a benzyl ether.

Step 4: Final Modifications

Detailed Synthesis Protocol

Below is a detailed protocol for a similar synthesis, adapted from available literature:

Materials Needed

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- 3-Benzyloxypropane quaternary phosphine salt

- Tetrahydrofuran (THF)

- Ethyl acetate

- Saturated brine

- Anhydrous Na$$2$$SO$$4$$

- Silica gel

Procedure

Olefination Reaction : In a nitrogen atmosphere, slowly add a THF solution of (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate to a THF solution of 3-benzyloxypropane quaternary phosphine salt at -78°C. Stir overnight, allowing the mixture to warm to room temperature.

Workup : Dilute the reaction mixture with water and extract three times with ethyl acetate. Wash the organic layer with saturated brine, dry over anhydrous Na$$2$$SO$$4$$, and concentrate.

Purification : Purify the crude product by silica gel column chromatography to obtain (R)-tert-Butyl 4-(4-(benzyloxy)but-1-enyl)-2,2-dimethyloxazolidine-3-carboxylate .

Hydrogenation : Reduce the alkene using palladium on carbon under hydrogen pressure to obtain the saturated compound.

Final Modifications : Protect any sensitive groups as necessary to achieve the target compound.

Research Findings and Challenges

The synthesis of This compound involves careful control of reaction conditions to ensure high stereoselectivity and yield. Challenges include the potential for epimerization during the synthesis and the need for efficient purification methods to isolate the desired diastereomer.

Data Tables

Reagents and Conditions

| Reagent | Quantity | Conditions |

|---|---|---|

| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 10.55 mmol | -78°C, N$$_2$$ atmosphere |

| 3-Benzyloxypropane quaternary phosphine salt | 18.3 mmol | -78°C, overnight |

| THF | - | Solvent |

| Ethyl acetate | - | Extraction solvent |

| Saturated brine | - | Washing solvent |

| Anhydrous Na$$2$$SO$$4$$ | - | Drying agent |

Purification Methods

| Method | Solvent System |

|---|---|

| Silica gel column chromatography | Ethyl acetate/heptane |

Q & A

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。